Papulacandins

Glucan synthase inhibition Enzymology Antifungal drug discovery

Papulacandins are a family of liposaccharide antifungal natural products isolated from the deuteromycete fungus Papularia sphaerosperma (reclassified as Codinaeella minuta). They act by inhibiting β-(1,3)-D-glucan synthase (GS), a critical enzyme in fungal cell wall biosynthesis, and are structurally characterized by a complex tricyclic benzannulated spiroketal core with C-arylglycoside and fatty acid acyl moieties.

Molecular Formula C31H42O10
Molecular Weight 574.7 g/mol
CAS No. 61036-45-1
Cat. No. B1234519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapulacandins
CAS61036-45-1
Synonymspapulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins
Molecular FormulaC31H42O10
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O
InChIInChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19?,23?,25-,28-,29+,30-,31?/m1/s1
InChIKeyXKSZJTQIZHUMGA-KDCKXVQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Papulacandins (CAS 61036-45-1): A Fungal Glucan Synthase Inhibitor with Differentiated Potency and Spectrum Profile for Antifungal Research Procurement


Papulacandins are a family of liposaccharide antifungal natural products isolated from the deuteromycete fungus Papularia sphaerosperma (reclassified as Codinaeella minuta) [1]. They act by inhibiting β-(1,3)-D-glucan synthase (GS), a critical enzyme in fungal cell wall biosynthesis, and are structurally characterized by a complex tricyclic benzannulated spiroketal core with C-arylglycoside and fatty acid acyl moieties [2]. Papulacandin B is the most abundant congener and serves as the primary reference compound for this class [1]. Unlike clinically deployed echinocandin lipopeptides, papulacandins lack the cyclic peptide nucleus, resulting in distinct physicochemical and biological profiles that influence their utility in research and industrial antifungal discovery programs [3].

Why Papulacandins Cannot Be Replaced by In-Class Echinocandin or Terpenoid Glucan Synthase Inhibitors in Research Applications


Despite sharing the same molecular target (β-(1,3)-D-glucan synthase), papulacandins, acidic terpenoids (e.g., enfumafungin), and echinocandin lipopeptides (e.g., caspofungin, pneumocandin) exhibit quantitatively distinct inhibition potency, differential effects on resistant mutants, and divergent antifungal spectra that preclude simple interchange [1]. Papulacandin displays an in vitro GS IC50 that is 1,000- to 10,000-fold lower than enfumafungin or pneumocandin, yet caspofungin outperforms papulacandin in whole-cell antifungal assays due to superior penetration and resistance-breaking properties [1]. Additionally, papulacandin resistance mutations map to distinct residues in the Bgs4/Fks glucan synthase subunit compared to echinocandin resistance hot spots, meaning that experiments designed around papulacandin's specific binding mode or resistance profile cannot be directly replicated with echinocandins [1]. These differences make papulacandins an irreplaceable tool compound for mechanistic studies of glucan synthase inhibition, resistance mechanism elucidation, and biosynthetic pathway engineering [2].

Papulacandins Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Papulacandin Exhibits 1,000- to 10,000-Fold Stronger In Vitro Glucan Synthase Inhibition Than Enfumafungin or Pneumocandin

In a direct comparative study of three β(1,3)glucan synthase (GS) inhibitor families, papulacandin achieved an in vitro GS IC50 that was 10^3- to 10^4-fold (1,000- to 10,000-fold) lower than that of enfumafungin (acidic terpenoid) and pneumocandin (echinocandin) when assayed against wild-type Schizosaccharomyces pombe GS [1]. Despite this superior enzyme inhibition, caspofungin was a more effective whole-cell antifungal, indicating that papulacandin's extreme enzyme-level potency makes it uniquely suited as a biochemical probe for GS inhibition studies rather than a therapeutic candidate [1].

Glucan synthase inhibition Enzymology Antifungal drug discovery

Papulacandin B Demonstrates a Broader Antifungal Spectrum Across Yeast Species Than Cilofungin at Equivalent MIC90

In a study comparing the in vitro sensitivity of clinical yeast isolates, papulacandin B and cilofungin (a semisynthetic echinocandin lipopeptide) both exhibited an MIC90 of 5 µg/mL against Candida albicans. However, when tested against a panel of different yeast species, papulacandin B displayed a broader spectrum of action than cilofungin, inhibiting a wider range of clinically relevant yeast pathogens [1]. No synergism was observed between papulacandin B and amphotericin B, further confirming its independent activity profile [1].

Antifungal susceptibility Spectrum of activity Clinical yeast isolates

Papulacandin Resistance Mutations Map to Distinct Bgs4 Residues Not Overlapping Canonical Echinocandin Fks1 Hot Spots

Characterization of papulacandin-resistant (pbr1) S. pombe mutants revealed that resistance is conferred by single amino acid substitutions in the essential Bgs4 GS: E700V (pbr1-8) and W760S (pbr1-6). These residues are located proximal to but distinct from the canonical echinocandin resistance hot spot 1 region described in Saccharomyces cerevisiae and Candida spp. Fks mutants [1]. Crucially, caspofungin, an echinocandin, retained near-wild-type MIC against papulacandin-resistant cells, while papulacandin was ineffective against these mutants, indicating non-overlapping resistance determinants [1]. This genetic separation provides a unique experimental system for dissecting inhibitor-specific binding interactions on glucan synthase.

Antifungal resistance Glucan synthase mutation FKS/Bgs4 genetics

Papulacandin B Acts Synergistically with Chitin Synthesis Inhibitor Nikkomycin X to Suppress Candida albicans Cell Wall Regeneration

Checkerboard combination assays demonstrated that papulacandin B (a β-glucan synthesis inhibitor) synergizes with nikkomycin X (a chitin synthesis inhibitor) to produce greater inhibition of C. albicans cell wall formation than either agent alone. The papulacandin B + nikkomycin X combination yielded greater suppression of chitin synthesis than equivalent combinations of papulacandin B with nikkomycin Z, and the synergy was more pronounced against regenerating protoplasts than against whole cells [1]. This demonstrates a tractable experimental system for studying simultaneous blockade of two major fungal cell wall polysaccharide pathways.

Synergistic antifungal combination Chitin synthesis inhibition Cell wall targeting

Heterologous Biosynthesis Achieves Papulacandin B Titers of 12 mg/L, Surpassing Traditional Total Synthesis Efficiency

The complete biosynthetic pathway of papulacandins was recently elucidated and functionally reconstituted in a heterologous Aspergillus nidulans host, yielding papulacandin B at titers of approximately 12 mg/L [1]. In contrast, the total chemical synthesis of papulacandin D requires 31 synthetic steps with an overall yield of 9.2% [2], while earlier synthetic routes were reported to require 28 steps with overall yields below 0.5%. The biosynthetic route provides a scalable, fermentation-based alternative that avoids the challenging spiroketal-forming chemistry and C-aryl glycosylation steps that have historically limited synthetic access [1].

Natural product biosynthesis Heterologous expression Metabolic engineering

Papulacandins: Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


Biochemical Probing of β(1,3)-Glucan Synthase Enzyme Mechanism and Inhibitor Kinetics

Papulacandin is the most potent in vitro glucan synthase inhibitor identified to date, with an IC50 1,000–10,000-fold lower than enfumafungin or pneumocandin [1]. This extreme enzyme-level potency makes it the preferred compound for radiolabeled substrate incorporation assays, enzyme kinetic studies (e.g., competitive vs. non-competitive inhibition mode determination), and cryo-EM or X-ray crystallography efforts aimed at resolving inhibitor-bound GS structures. Its use in these contexts is directly supported by quantitative comparative enzymology data [1].

Mapping Non-Echinocandin Inhibitor Binding Sites on Glucan Synthase via Resistance Mutagenesis

Because papulacandin resistance mutations (Bgs4 E700V, W760S) map to residues genetically separable from canonical echinocandin Fks1 hot spots [1], papulacandin is an indispensable selective agent for forward-genetic screens aiming to identify novel inhibitor-interacting surfaces on glucan synthase. These pbr1 mutants remain susceptible to caspofungin, enabling orthogonal resistance profiling that is not possible with echinocandin-based selections [1].

Dual-Target Cell Wall Inhibition Studies Combining Glucan and Chitin Synthase Blockade

Papulacandin B has been experimentally demonstrated to synergize with the chitin synthase inhibitor nikkomycin X in suppressing C. albicans cell wall regeneration, with quantitatively greater synergy than papulacandin B + nikkomycin Z combinations [2]. This provides a validated starting point for research programs investigating dual-target antifungal regimens, particularly against biofilm-embedded or persister Candida populations where simultaneous blockade of multiple cell wall polysaccharide pathways may be required.

Heterologous Biosynthesis Platform for Papulacandin Analogue Generation

The recent elucidation of the complete papulacandin biosynthetic gene cluster (ppc, 24 kb, 10 genes) and its functional expression in A. nidulans at ~12 mg/L [3] establishes a tractable metabolic engineering platform. This enables combinatorial biosynthetic approaches to generate papulacandin analogues with altered fatty acid chains or modified spiroketal cores, supporting structure-activity relationship (SAR) studies that are impractical via total chemical synthesis, which requires >28 steps with sub-10% overall yields [4].

Quote Request

Request a Quote for Papulacandins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.